Tbc 11251 (tbc)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シタキセンタン (TBC 11251) は、選択的なエンドセリン A 受容体拮抗薬です。エンドセリンは強力な血管収縮物質であり、シタキセンタンはエンドセリンが受容体に結合するのを阻害することで、その有害な影響を軽減します。 この化合物は、肺動脈性高血圧やうっ血性心不全などの疾患の治療における可能性について研究されています .

準備方法

合成経路と反応条件

シタキセンタンの合成には、いくつかの重要なステップが含まれます。

縮合: 3-(クロロスルホニル)チオフェン-2-カルボン酸メチルエステルを、テトラヒドロフラン (THF) 中でナトリウムヒドリドを用いて、4-クロロ-3-メチルイソキサゾール-5-アミンと縮合させて、スルホンアミド中間体を生成します。

加水分解: スルホンアミド中間体をメタノール中、水酸化ナトリウムで加水分解して、対応するカルボン酸を得ます。

アミド化: カルボン酸をTHF中で、N,O-ジメチルヒドロキシルアミンとカルボニルジイミダゾール (CDI) と反応させて、アミドを生成します。

グリニャール反応: 次に、アミドをTHF中で、グリニャール試薬、6-メチル-1,3-ベンゾジオキソール-5-イルメチルマグネシウムクロリドと縮合させます.

工業生産方法

シタキセンタンの工業生産方法は、通常、同じ合成経路に従いますが、大規模生産に合わせて最適化されています。 これには、自動反応器の使用と、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類

シタキセンタンは、いくつかの種類の化学反応を起こします。

置換反応: この化合物は、スルホンアミドやイソキサゾールなどの反応性官能基が存在するため、求核置換反応に関与することができます。

加水分解: シタキセンタン中のスルホンアミド基とエステル基は、塩基性条件下で加水分解される可能性があります。

一般的な試薬と条件

ナトリウムヒドリド (NaH): 縮合ステップで使用されます。

水酸化ナトリウム (NaOH): 加水分解に用いられます。

カルボニルジイミダゾール (CDI): アミド化プロセスに使用されます。

グリニャール試薬: 最終的な縮合ステップに不可欠です.

生成される主な生成物

これらの反応から生成される主な生成物には、スルホンアミド中間体、対応するカルボン酸、および最終的なアミド生成物であるシタキセンタンが含まれます .

科学研究への応用

シタキセンタンは、幅広い科学研究への応用を持っています。

化学: エンドセリン受容体拮抗作用を研究するためのモデル化合物として使用されます。

生物学: エンドセリン受容体を含む細胞シグナル伝達経路への影響について研究されています。

医学: 肺動脈性高血圧やうっ血性心不全の潜在的な治療薬として探求されています。

科学的研究の応用

TBC 11251 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study endothelin receptor antagonism.

Biology: Investigated for its effects on cellular signaling pathways involving endothelin receptors.

Medicine: Explored as a potential treatment for pulmonary arterial hypertension and congestive heart failure.

Industry: Utilized in the development of new pharmaceuticals targeting endothelin receptors .

作用機序

シタキセンタンは、エンドセリン A 受容体を選択的に阻害することで作用を発揮します。エンドセリン-1がこの受容体に結合すると、通常、血管収縮が起こります。この相互作用を阻害することで、シタキセンタンは肺血管抵抗を低下させ、肺動脈性高血圧などの疾患に関連する症状を緩和します。 この化合物は、エンドセリン B 受容体よりもエンドセリン A 受容体に対して高い親和性を示します .

類似の化合物との比較

類似の化合物

ボスエンタン: 非選択的なエンドセリン受容体拮抗薬。

アムブリセンタン: 別の選択的なエンドセリン A 受容体拮抗薬。

マシテンタン: デュアルエンドセリン受容体拮抗薬。

独自性

シタキセンタンは、エンドセリン A 受容体に対する高い選択性により、一酸化窒素の産生や循環からのエンドセリンのクリアランスなど、エンドセリン B 受容体によって媒介される有益な効果の阻害を最小限に抑えるため、独自性があります。 この選択性により、非選択的拮抗薬と比較して、より安全なプロファイルが得られる可能性があります .

類似化合物との比較

Similar Compounds

Bosentan: A non-selective endothelin receptor antagonist.

Ambrisentan: Another selective endothelin A receptor antagonist.

Macitentan: A dual endothelin receptor antagonist.

Uniqueness

TBC 11251 is unique due to its high selectivity for endothelin A receptors, which minimizes the inhibition of beneficial effects mediated by endothelin B receptors, such as nitric oxide production and clearance of endothelin from circulation. This selectivity potentially offers a better safety profile compared to non-selective antagonists .

特性

分子式 |

C24H31N3O5 |

|---|---|

分子量 |

441.5 g/mol |

IUPAC名 |

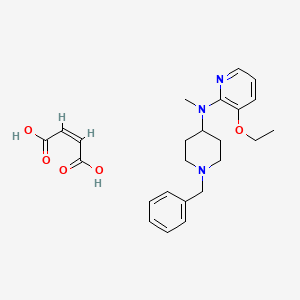

N-(1-benzylpiperidin-4-yl)-3-ethoxy-N-methylpyridin-2-amine;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C20H27N3O.C4H4O4/c1-3-24-19-10-7-13-21-20(19)22(2)18-11-14-23(15-12-18)16-17-8-5-4-6-9-17;5-3(6)1-2-4(7)8/h4-10,13,18H,3,11-12,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChIキー |

ADAMULBLHXHVFN-BTJKTKAUSA-N |

異性体SMILES |

CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B10837107.png)

![3-[(Biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid](/img/structure/B10837109.png)

![5-cyclopropyl-N-cyclopropylsulfonyl-4-[(3R)-1-[2-(3,5-dichlorophenyl)propan-2-yl]piperidin-3-yl]oxy-2-fluorobenzamide](/img/structure/B10837128.png)

![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-(2-methyl-6-pentan-3-ylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10837136.png)

![(5S') inverted question markN-{[5-(Ethylsulfonyl)pyridine-2-yl]methyl}-5'-methyl-1-{(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}-4',5'-dihydrospiro[piperidine-4,7'thieno[2,3-C]pyran]-2'-carboxamide](/img/structure/B10837143.png)

![(3R,4S)-4-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-amine](/img/structure/B10837144.png)

![4-(4-(cyclopentyloxy)-5-(4-(methylcarbamoyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-3-methoxy-N-methylbenzamide](/img/structure/B10837148.png)

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-[4-[2-[5-[2-(3-hydroxypropyl)tetrazol-5-yl]pyridin-3-yl]ethynyl]phenyl]urea](/img/structure/B10837155.png)

![4-(4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-N-(2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B10837159.png)

![2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10837162.png)

![N-[(3R,4S)-4-(4-fluorophenyl)-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B10837171.png)

![3-(6-cyanopyridin-3-yl)-N-cyclopropylimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B10837182.png)

![N-ethyl-6-[1-(6-piperazin-1-ylpyridin-2-yl)pyrazolo[4,3-c]pyridin-6-yl]pyrazin-2-amine](/img/structure/B10837201.png)